molecular formula C10H11BrO2 B1323162 1-(4-(2-Bromoethoxy)phenyl)ethanone CAS No. 55368-24-6

1-(4-(2-Bromoethoxy)phenyl)ethanone

Cat. No.: B1323162
CAS No.: 55368-24-6
M. Wt: 243.1 g/mol
InChI Key: QRVRYBJTVILKOK-UHFFFAOYSA-N
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Description

1-(4-(2-Bromoethoxy)phenyl)ethanone is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is characterized by the presence of a bromoethoxy group attached to a phenyl ring, which is further connected to an ethanone group. This compound is used primarily in scientific research and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(2-Bromoethoxy)phenyl)ethanone can be synthesized through the reaction of 4-hydroxyacetophenone with 2-bromoethanol in the presence of a base such as potassium carbonate . The reaction typically takes place in a solvent like acetone under reflux conditions. The general reaction scheme is as follows:

4-Hydroxyacetophenone+2-BromoethanolK2CO3,AcetoneThis compound\text{4-Hydroxyacetophenone} + \text{2-Bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{Acetone}} \text{this compound} 4-Hydroxyacetophenone+2-BromoethanolK2​CO3​,Acetone​this compound

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Bromoethoxy)phenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The ethanone group can be reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Products include substituted phenyl ethanones.

    Oxidation: Products include phenylacetic acids.

    Reduction: Products include phenylethanols.

Scientific Research Applications

1-(4-(2-Bromoethoxy)phenyl)ethanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(2-Bromoethoxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethoxy group can participate in nucleophilic substitution reactions, while the ethanone group can undergo redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 1-(4-(2-Bromoethyl)phenyl)ethanone
  • 1-(4-(2-Chloroethoxy)phenyl)ethanone
  • 1-(4-(2-Fluoroethoxy)phenyl)ethanone

Comparison: 1-(4-(2-Bromoethoxy)phenyl)ethanone is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-[4-(2-bromoethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVRYBJTVILKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634176
Record name 1-[4-(2-Bromoethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55368-24-6
Record name 1-[4-(2-Bromoethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxyacetophenone (20 g, 147 mmol) and potassium carbonate (81 g, 588 mmol) was placed into 2 L round bottomed flask and acetone (1 L) was added. To this reaction mixture dibromoethane (38 mL) was added in one portion, and then the reaction mixture was allowed to reflux for 36 hours, under nitrogen atmosphere. The reaction mixture was cooled to room temp, and filtered off, residue was washed with acetone (2×100 mL), and the filtrates were combined and concentrated under reduced pressure. The crude was chromatographed over silica gel by using 10-15% ethyl acetate/pet. ether (2 L), affording the title compound 7 g (20%) as a white solid. Mp. 58-61° C.
Quantity
20 g
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81 g
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38 mL
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reactant
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1 L
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solvent
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Yield
20%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 1-(hydroxyphenyl)ethanone (2.72 g, 20.0 mmol), 1,2-dibromoethane (7.676 g, 40.0 mmol), and potassium carbonate (5.52 g, 40 mmol) in dried dimethylformamide (40 mL) was heated at 50° C. overnight. The reaction was quenched with water and extracted with ethyl acetate. The organic layer was dried over MgSO4, filtered, concentrated, and purified by column chromatography (SiO2, 20-70% ethyl acetate/hexane) to provide the title compound (1.91 g, 39% yield): 1H NMR (CDCl3) 7.95 (t, 2H), 6.95 (t, 2H), 4.36 (t, 2H), 3.67 (t, 2H), 2.57 (s, 3H); ES-MS (m/z) 243 [M+H]+.
Quantity
2.72 g
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reactant
Reaction Step One
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7.676 g
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reactant
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5.52 g
Type
reactant
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40 mL
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solvent
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Yield
39%

Synthesis routes and methods IV

Procedure details

1-(4-hydroxyphenyl)ethanone (8.2 g, 60.2 mmol), potassium carbonate (15.2 g, 110.1 mmol), and KI (1.0 g, 6.0 mmol) in 100 DMF was stirred for 5 min, then 1,2-dibromoethane (60 ml, 696.2 mmol) was added. The mixture was stirred overnight, evaporated, diluted with EtAc/Hexane (1:1), washed with 0.1 M HCl/NaCl (conc), dried over MgSO4, filtered, evaporated and purified by SiO2 chromatography eluted with EtAc/Hexane (1:3 to 2:3) to afford 12.41 g (85.2%) of the title compound. 1H NMR (CDCl3) 7.87 (ddd, 2H, J=2.8, 4.9, 9.7 Hz), 6.88 (ddd, 2H, J=2.8, 4.9, 9.6 Hz), 4.29 (t, 2H, J=6.2 Hz), 3.59 (t, 2H, J=6.2 Hz); 13C NMR 196.88, 162.11, 131.15, 130.54, 113.80, 68.06, 29.50, 26.62; MS m/z+264.80 (M+Na), 266.80 (M+2+Na).
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8.2 g
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15.2 g
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0 (± 1) mol
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60 mL
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reactant
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Yield
85.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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